Increased Lipophilicity vs. Monuron Drives Altered Environmental and Biological Partitioning
The diethyl substitution in 3-(4-Chlorophenyl)-1,1-diethylurea significantly increases its lipophilicity compared to its dimethyl analog, Monuron. The calculated LogP for the target compound is 3.29, whereas Monuron has a reported LogP of 1.96 [1]. This difference of approximately 1.33 log units indicates that the diethyl compound is over 20 times more lipophilic, which will affect its partitioning in biological membranes, soil sorption coefficients (Koc), and overall bioavailability. For procurement, this means the compound is distinct from Monuron and cannot be considered an equivalent in studies involving environmental fate, toxicology, or bioaccumulation.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.29 |
| Comparator Or Baseline | Monuron (3-(4-chlorophenyl)-1,1-dimethylurea): 1.96 [1] |
| Quantified Difference | ΔLogP = 1.33 (target is more lipophilic) |
| Conditions | Calculated properties; LogP values from authoritative databases and computational models. |
Why This Matters
The 20-fold difference in lipophilicity fundamentally alters the compound's environmental behavior and biological interactions, making it a distinct research tool from Monuron and justifying its specific selection.
- [1] ContaminantDB. (2016). Monuron (CHEM004209). Retrieved from contaminantdb.ca View Source
